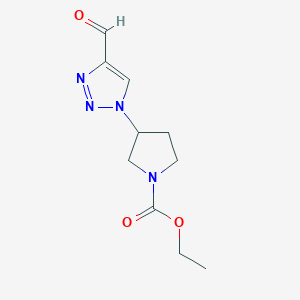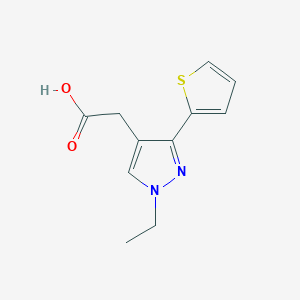
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click chemistry reactions, which are known for their reliability, regioselectivity, and high yield .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition . The reaction involved N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Wissenschaftliche Forschungsanwendungen
Anticancer Research
1,2,3-Triazoles have been noted for their antiproliferative effects against various cancer cell lines. For instance, certain triazole compounds have shown to induce apoptosis in breast cancer cells and inhibit colony formation in a concentration-dependent manner . This suggests that “ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate” could potentially be explored for its anticancer properties.
Drug Discovery
The unique structure of 1,2,3-triazoles makes them valuable in drug discovery. They have been used to prepare compounds with noteworthy effects against diseases like acute myeloid leukemia (AML) . The specific compound may serve as a scaffold for developing new therapeutic agents.
Organic Synthesis
Triazoles are important in organic synthesis, serving as building blocks for creating complex molecular structures. The ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate could be utilized in the synthesis of novel organic compounds with potential applications across various fields .
Polymer Chemistry
In polymer chemistry, triazoles contribute to the development of new materials with desirable properties. The subject compound may find use in creating polymers with specific characteristics tailored for industrial applications .
Supramolecular Chemistry
The ability of triazoles to engage in hydrogen bonding makes them suitable for supramolecular assemblies. This compound could be investigated for its role in forming complex structures at the molecular level .
Bioconjugation and Chemical Biology
Triazoles are used in bioconjugation to attach various biomolecules together. Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate might be useful in linking peptides or proteins for biological studies .
Fluorescent Imaging
Some triazole derivatives are fluorescent and can be used for imaging purposes. Research into the fluorescent properties of this compound could lead to its application in biological imaging techniques .
Materials Science
Due to their stability and versatility, triazoles are also used in materials science. The compound could be a component in creating new materials with specific functionalities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWOZGFAWESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















